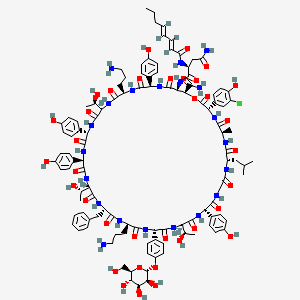
Antibiotic a 16686a'1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first identified in 1984 and isolated from the fermentation broth of Actinoplanes species ATCC 33076 . This antibiotic is a mixture of three closely related compounds, Ramoplanin A1, A2, and A3, which differ only in the acyl group attached to the Asn-1 N-terminus . Ramoplanin A2 is the most abundant among them .
Preparation Methods
The preparation of Antibiotic A 16686A’1 involves fermentation of Actinoplanes species ATCC 33076 in a suitable medium . The antibiotic is isolated as a complex of three closely related components: A1, A2, and A3 . The industrial production method involves optimizing the fermentation conditions to maximize the yield of the desired component, typically Ramoplanin A2 . The process includes steps such as inoculation, fermentation, extraction, and purification .
Chemical Reactions Analysis
Antibiotic A 16686A’1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Antibiotic A 16686A’1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and properties of cyclic lipoglycodepsipeptides . In biology and medicine, it is primarily used for its antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . It is also used in antimicrobial resistance research, bacterial visualization and imaging, and toxicity studies . In industry, it is used in the development of new antibiotics and as a reference compound for quality control .
Mechanism of Action
The mechanism of action of Antibiotic A 16686A’1 involves the sequestration of peptidoglycan biosynthesis lipid intermediates, thereby physically occluding these substrates from proper utilization by the late-stage peptidoglycan biosynthesis enzymes MurG and the transglycosylases . This disruption of the lipid carrier cycle prevents the formation of bacterial cell walls, leading to the death of the bacteria . The molecular targets include lipid II, a key intermediate in peptidoglycan biosynthesis .
Comparison with Similar Compounds
Antibiotic A 16686A’1 is similar to other cyclic lipoglycodepsipeptide antibiotics such as Daptomycin . it is unique in its specific mechanism of action and its ability to bind to lipid II . Other similar compounds include Vancomycin and Teicoplanin, which also target cell wall biosynthesis but through different mechanisms . The uniqueness of Antibiotic A 16686A’1 lies in its nonabsorbable nature and its specific binding to lipid II, making it effective against a broad spectrum of Gram-positive bacteria .
Properties
Molecular Formula |
C112H142ClN21O35 |
|---|---|
Molecular Weight |
2377.9 g/mol |
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C112H142ClN21O35/c1-8-9-10-11-15-22-79(145)120-75(50-78(116)144)101(156)134-90-94(95(117)150)169-111(166)89(64-33-44-76(143)70(113)49-64)133-96(151)54(4)119-99(154)73(47-53(2)3)121-80(146)51-118-102(157)84(59-23-34-65(139)35-24-59)129-105(160)83(57(7)138)127-107(162)86(63-31-42-69(43-32-63)167-112-93(149)92(148)91(147)77(52-135)168-112)128-98(153)71(20-16-45-114)122-100(155)74(48-58-18-13-12-14-19-58)124-103(158)81(55(5)136)126-108(163)87(61-27-38-67(141)39-28-61)131-109(164)88(62-29-40-68(142)41-30-62)130-104(159)82(56(6)137)125-97(152)72(21-17-46-115)123-106(161)85(132-110(90)165)60-25-36-66(140)37-26-60/h10-15,18-19,22-44,49,53-57,71-75,77,81-94,112,135-143,147-149H,8-9,16-17,20-21,45-48,50-52,114-115H2,1-7H3,(H2,116,144)(H2,117,150)(H,118,157)(H,119,154)(H,120,145)(H,121,146)(H,122,155)(H,123,161)(H,124,158)(H,125,152)(H,126,163)(H,127,162)(H,128,153)(H,129,160)(H,130,159)(H,131,164)(H,132,165)(H,133,151)(H,134,156)/b11-10+,22-15+/t54-,55+,56-,57-,71-,72-,73+,74+,75+,77-,81+,82-,83-,84+,85-,86+,87-,88+,89+,90+,91-,92+,93+,94+,112+/m1/s1 |
InChI Key |
KGTWTFTVFJILTL-NGQIBNBISA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[C@@H](C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |
Canonical SMILES |
CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)C(C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















